molecular formula C13H18ClNO2 B13455364 6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Cat. No.: B13455364
M. Wt: 255.74 g/mol
InChI Key: RAJIXVLGCPWAFB-UHFFFAOYSA-N
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Description

6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopropane moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the formation of the desired product.

For instance, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, can yield 3-aminopropanoyl derivatives . This method highlights the importance of selecting appropriate reagents and conditions to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and conditions depends on the specific reaction being carried out. For example, the reduction of a carboxamide derivative to obtain N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide can be achieved using methylamine .

Major Products

The major products formed from these reactions depend on the specific transformations being carried out. For example, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, yields 3-aminopropanoyl derivatives .

Scientific Research Applications

6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride apart is its spirocyclopropane moiety, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

6,8-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-15-9-5-11-10(12(6-9)16-2)7-14-8-13(11)3-4-13;/h5-6,14H,3-4,7-8H2,1-2H3;1H

InChI Key

RAJIXVLGCPWAFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CNCC23CC3)C(=C1)OC.Cl

Origin of Product

United States

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